InChI=1S/C4H4N4O/c5-1-3-8(7-9)4-2-6/h3-4H2
.
The synthesis of N-Nitrosodi(cyanomethyl)amine generally involves the nitrosation of di(cyanomethyl)amine. The process typically follows these steps:
This method allows for controlled synthesis, ensuring high purity and yield.
N-Nitrosodi(cyanomethyl)amine can undergo various chemical transformations:
The mechanism of action for N-Nitrosodi(cyanomethyl)amine involves its interaction with biological macromolecules, particularly DNA:
The potential for carcinogenic effects arises from these interactions with DNA, highlighting the importance of understanding its biochemical behavior.
N-Nitrosodi(cyanomethyl)amine has several significant applications in scientific research:
CAS No.: 136377-13-4
CAS No.: 5637-83-2
CAS No.: 189883-16-7
CAS No.:
CAS No.: 1471-96-1